molecular formula C14H20N4O4 B3027075 (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate CAS No. 1233860-11-1

(S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027075
CAS No.: 1233860-11-1
M. Wt: 308.33
InChI Key: IUXNCGRUHMYCFX-JTQLQIEISA-N
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Description

(S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.33. The purity is usually 95%.
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Scientific Research Applications

Scalable Synthesis for Drug Manufacture

  • Process Development and Pilot-Plant Synthesis : A scalable synthesis process for a related compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, has been developed. The compound is prepared via an efficient one-pot, two-step sequence starting from readily available materials (Li et al., 2012).

Stability and Resistance Studies

  • Study on Pyrrolidine Nitroxides : Pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N–O group, similar to the tert-butyl group in the compound , are known for their high resistance to bioreduction. This research focuses on the stability and resistance of these compounds to reduction (Taratayko et al., 2022).

Synthesis of Drug Intermediates

  • Synthesis of N-Substituted Pyrrolidin-3-ylmethanamine : An efficient process was designed for the synthesis of important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process is noted for being simple, cost-efficient, and environmentally friendly (Min, 2010).

Studies in Molecular and Structural Biology

  • Hydrogen Bonding Studies : Research involving crystals of a related tert-butyl compound has contributed to understanding the hydrogen bonding interactions in these molecules, which is important for molecular design in biology and chemistry (Baillargeon et al., 2014).

Radioprotective Effects

  • Synthesis and Evaluation of Radioprotective Compounds : Nitroxyl compounds, including variants of the specified compound, have been investigated as potential radioprotection drugs. The synthesized compounds were evaluated for their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).

Applications in Organic Chemistry

  • Enantioselective Nitrile Anion Cyclization : A study on enantioselective nitrile anion cyclization leading to the synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrates the utility of similar compounds in organic synthesis (Chung et al., 2005).

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXNCGRUHMYCFX-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146312
Record name 1,1-Dimethylethyl N-[(3S)-1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-11-1
Record name 1,1-Dimethylethyl N-[(3S)-1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S)-1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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